molecular formula C4H7F2NO B2711416 Ethyl 2,2-difluoroethanecarboximidate CAS No. 1019019-37-4

Ethyl 2,2-difluoroethanecarboximidate

Cat. No.: B2711416
CAS No.: 1019019-37-4
M. Wt: 123.103
InChI Key: HWLMPFHCNWKLLT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoroethanecarboximidate is an organic compound with the molecular formula C4H7F2NO. It is a member of the carboximidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-difluoroethanecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. This reaction typically proceeds under mild conditions, using hydrochloric acid as a catalyst . The general mechanism involves the formation of an imidate intermediate, which is then converted to the desired carboximidate.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Pinner reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoroethanecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoroethanecarboximidate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is attributed to the presence of the difluoromethyl group, which enhances the electrophilic character of the compound. The molecular targets and pathways involved include nucleophilic sites on biomolecules and other organic substrates .

Comparison with Similar Compounds

  • Ethyl 2,2-difluoroethanecarboxylate
  • Methyl 2,2-difluoroethanecarboximidate
  • Propyl 2,2-difluoroethanecarboximidate

Comparison: this compound is unique due to its specific reactivity and stability, which are influenced by the ethyl group and the difluoromethyl moiety. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

ethyl 2,2-difluoroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c1-2-8-4(7)3(5)6/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLMPFHCNWKLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019019-37-4
Record name ethyl 2,2-difluoroethanecarboximidate
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